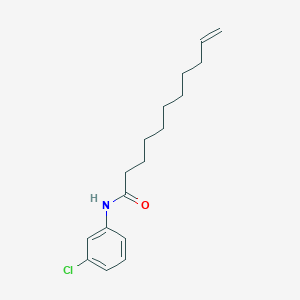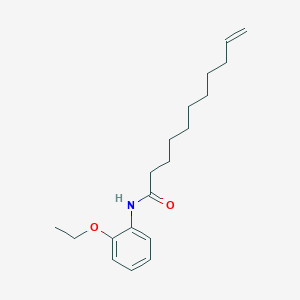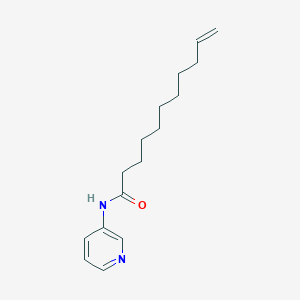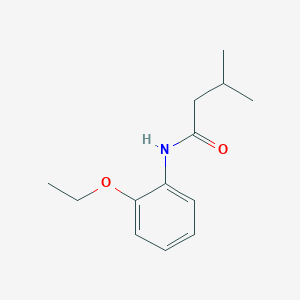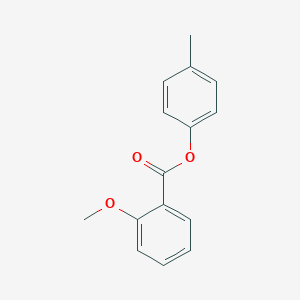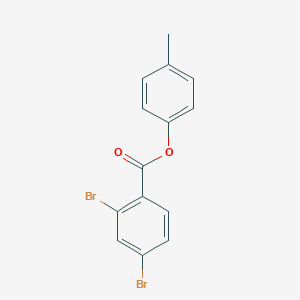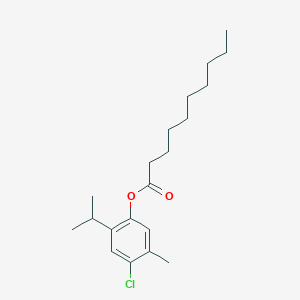
4-Chloro-2-isopropyl-5-methylphenyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-5-methylphenyl decanoate is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as fatty acid esters, which are important building blocks for many biological molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isopropyl-5-methylphenyl decanoate is related to its ability to act as a substrate for enzymes that catalyze the hydrolysis of ester bonds. When 4-Chloro-2-isopropyl-5-methylphenyl decanoate is hydrolyzed, it releases 4-chloro-2-isopropyl-5-methylphenol and decanoic acid. The rate of hydrolysis can be used to measure the activity of the enzyme.
Biochemical and Physiological Effects:
4-Chloro-2-isopropyl-5-methylphenyl decanoate does not have any known biochemical or physiological effects. It is a relatively inert compound that is used as a tool in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-2-isopropyl-5-methylphenyl decanoate in lab experiments is its stability. It can be stored for long periods of time without degradation, which makes it a convenient substrate for enzyme assays. However, one limitation of using 4-Chloro-2-isopropyl-5-methylphenyl decanoate is its relatively low solubility in aqueous solutions. This can make it difficult to prepare solutions of the compound at high concentrations.
Direcciones Futuras
There are several future directions for research involving 4-Chloro-2-isopropyl-5-methylphenyl decanoate. One area of interest is the development of new enzymes that can hydrolyze 4-Chloro-2-isopropyl-5-methylphenyl decanoate more efficiently. Another area of interest is the use of 4-Chloro-2-isopropyl-5-methylphenyl decanoate as a substrate for enzyme assays in high-throughput screening applications. Additionally, the use of 4-Chloro-2-isopropyl-5-methylphenyl decanoate in combination with other substrates could provide insights into the mechanisms of complex biological processes.
Métodos De Síntesis
The synthesis of 4-Chloro-2-isopropyl-5-methylphenyl decanoate involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with decanoic acid in the presence of a catalyst. The reaction proceeds through an esterification reaction, which results in the formation of the desired product. The reaction conditions can be optimized to achieve high yields of the product and minimize the formation of unwanted byproducts.
Aplicaciones Científicas De Investigación
4-Chloro-2-isopropyl-5-methylphenyl decanoate is widely used in scientific research as a tool to study the function of various biological molecules. It is commonly used as a substrate for enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of 4-Chloro-2-isopropyl-5-methylphenyl decanoate can be monitored using various analytical techniques, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Propiedades
Fórmula molecular |
C20H31ClO2 |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
(4-chloro-5-methyl-2-propan-2-ylphenyl) decanoate |
InChI |
InChI=1S/C20H31ClO2/c1-5-6-7-8-9-10-11-12-20(22)23-19-13-16(4)18(21)14-17(19)15(2)3/h13-15H,5-12H2,1-4H3 |
Clave InChI |
HNUKGXKDZRZRFP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=C(C=C(C(=C1)C)Cl)C(C)C |
SMILES canónico |
CCCCCCCCCC(=O)OC1=C(C=C(C(=C1)C)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



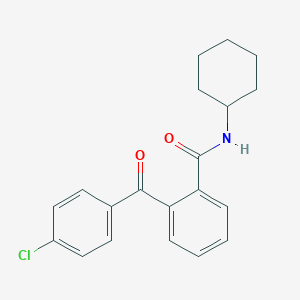
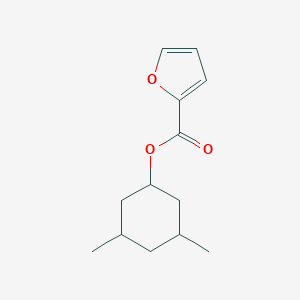
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)
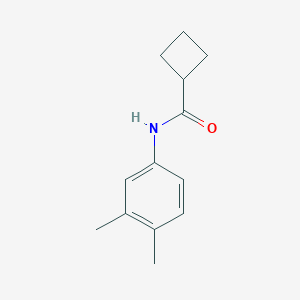
![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)

